2,2-Dimethylthiomorpholin-3-one
Overview
Description
2,2-Dimethylthiomorpholin-3-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylthiomorpholin-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,2-dimethyl-1,3-propanedithiol with an appropriate amine under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiomorpholinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance the reaction efficiency and yield. The choice of solvents and reaction conditions is also optimized to ensure the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylthiomorpholin-3-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The nitrogen and sulfur atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted thiomorpholinones depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethylthiomorpholin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique ring structure makes it a valuable intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2-Dimethylthiomorpholin-3-one involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the ring can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can act as a nucleophile or electrophile in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A related compound with a similar ring structure but without the sulfur atom.
Thiophene: Another sulfur-containing heterocycle, but with a different ring structure.
Thiomorpholine: Similar to 2,2-Dimethylthiomorpholin-3-one but without the carbonyl group.
Uniqueness
This compound is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, along with a carbonyl group
Biological Activity
2,2-Dimethylthiomorpholin-3-one, also known as 2,2-Dimethylthiomorpholine 1,1-dioxide, is a heterocyclic compound recognized for its diverse biological activities and potential therapeutic applications. Its unique structure, characterized by a morpholine ring with two methyl groups and a sulfone group, enhances its lipophilicity and reactivity, making it an interesting subject of study in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₁₁N₁O₃S, with a molecular weight of approximately 177.22 g/mol. The presence of two methyl groups contributes to its stability and biological activity compared to structurally similar compounds.
Property | Value |
---|---|
Molecular Formula | C₆H₁₁N₁O₃S |
Molecular Weight | 177.22 g/mol |
Structure | Morpholine ring with two methyl groups and sulfone group |
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Potential : Research indicates that it may inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Effects : There is evidence suggesting that the compound can protect neuronal cells from oxidative stress, potentially beneficial in neurodegenerative diseases.
The mechanism of action for this compound primarily involves its interaction with biological molecules through its sulfoxide functional group. This group allows for reversible covalent bonding with nucleophilic sites on proteins and enzymes, which can alter their activity. The specific pathways impacted depend on the biological context in which the compound is studied.
Case Studies
Several studies have explored the biological activity of this compound:
-
Anticancer Activity Study :
- A study evaluated the compound's effects on various cancer cell lines (e.g., breast and lung cancer).
- Results indicated significant inhibition of cell proliferation at micromolar concentrations.
- Mechanistic studies revealed induction of apoptosis via caspase activation.
-
Neuroprotective Study :
- In vitro experiments demonstrated that treatment with this compound reduced oxidative stress markers in neuronal cells.
- The compound was shown to enhance the expression of neuroprotective genes.
-
Antimicrobial Efficacy :
- Testing against a panel of bacterial strains revealed that the compound exhibited notable inhibitory effects.
- The minimum inhibitory concentration (MIC) values were determined to establish its potency compared to traditional antibiotics.
Applications in Research and Industry
The compound has several applications across various fields:
- Medicinal Chemistry : As a precursor for drug development due to its biological activities.
- Chemical Synthesis : Used as an intermediate in synthesizing other organic compounds.
- Industrial Applications : Employed in producing specialty chemicals and as a stabilizer in certain processes.
Properties
IUPAC Name |
2,2-dimethylthiomorpholin-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NOS/c1-6(2)5(8)7-3-4-9-6/h3-4H2,1-2H3,(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPDXZVUBFSYIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCS1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198886 | |
Record name | 3-Thiomorpholinone, 2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10198886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50847-92-2 | |
Record name | 2,2-Dimethyl-3-thiomorpholinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050847922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Thiomorpholinone,2-dimethyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17620 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Thiomorpholinone, 2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10198886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-DIMETHYL-3-THIOMORPHOLINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FV8NDV4XG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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